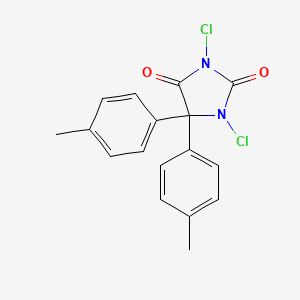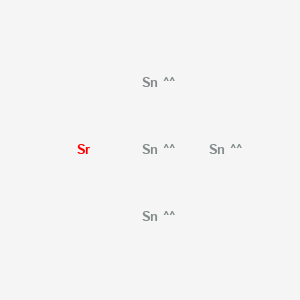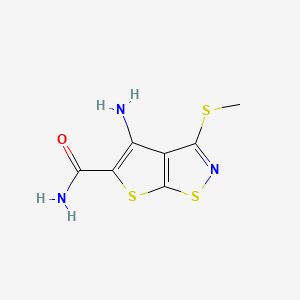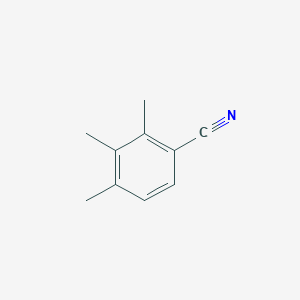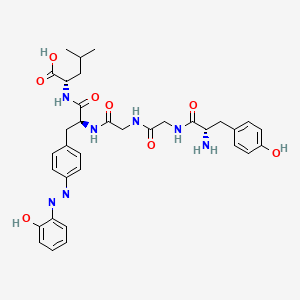
Propanedioic acid, (bromomethyl)methyl-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propanedioic acid, (bromomethyl)methyl-, diethyl ester can be synthesized through the bromination of diethyl malonate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS). The reaction proceeds via the formation of an enolate intermediate, which then reacts with the bromine to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in optimizing the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Propanedioic acid, (bromomethyl)methyl-, diethyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for hydrolysis reactions.
Major Products Formed
Substitution: Depending on the nucleophile, products such as azides, thiocyanates, or ethers can be formed.
Reduction: The major products are the corresponding alcohols.
Hydrolysis: The major products are the corresponding carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Propanedioic acid, (bromomethyl)methyl-, diethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of propanedioic acid, (bromomethyl)methyl-, diethyl ester involves the formation of reactive intermediates such as enolates and carbocations. These intermediates can undergo various reactions, including nucleophilic substitution and elimination. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A similar compound with the molecular formula C7H12O4, used in similar synthetic applications.
Diethyl 2-bromo-2-methylmalonate: Another brominated derivative of malonic acid with similar reactivity.
Diethyl methylbromomalonate: A compound with similar structure and reactivity.
Uniqueness
Propanedioic acid, (bromomethyl)methyl-, diethyl ester is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
75511-41-0 |
|---|---|
Molekularformel |
C9H15BrO4 |
Molekulargewicht |
267.12 g/mol |
IUPAC-Name |
diethyl 2-(bromomethyl)-2-methylpropanedioate |
InChI |
InChI=1S/C9H15BrO4/c1-4-13-7(11)9(3,6-10)8(12)14-5-2/h4-6H2,1-3H3 |
InChI-Schlüssel |
CJPGEZMFLBABIK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)(CBr)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



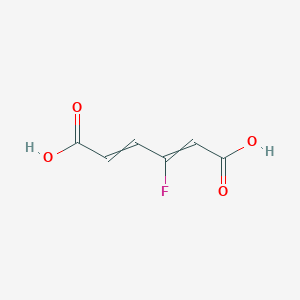
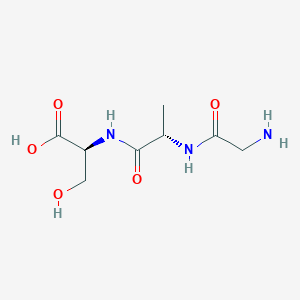

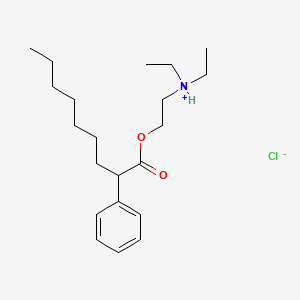
![4-[3-(1H-Pyrazol-1-yl)propoxy]phenol](/img/structure/B14439104.png)

